

# "Oct-1-en-6-yne" IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oct-1-EN-6-yne

Cat. No.: B14322320

[Get Quote](#)

## In-Depth Technical Guide: Oct-1-en-6-yne

For Researchers, Scientists, and Drug Development Professionals

### IUPAC Name and CAS Number

The compound of interest is formally identified by its IUPAC name and CAS number.

Identifier	Value
IUPAC Name	oct-1-en-6-yne
CAS Number	109828-40-2[1]

### Physicochemical Properties

A summary of the key computed physicochemical properties of **oct-1-en-6-yne** is provided below. This data is essential for understanding its behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>12</sub>	PubChem[1]
Molecular Weight	108.18 g/mol	PubChem[1]
Exact Mass	108.093900383 Da	PubChem[1]
SMILES	CC#CCCCC=C	PubChem[1]
InChI	InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,5,7-8H2,2H3	PubChem[1]
InChIKey	YTYNPMKUOKDRSG-UHFFFAOYSA-N	PubChem[1]

## Experimental Data

While specific experimental protocols for the synthesis and detailed characterization of **oct-1-en-6-yne** are not readily available in the public domain, data for structurally related compounds such as 1-octyne and 1-octene can provide valuable insights into its expected spectroscopic behavior.

## Spectroscopic Data (Reference Compounds)

The following tables summarize characteristic spectroscopic data for 1-octyne, a closely related alkyne. These values can serve as a reference for the characterization of **oct-1-en-6-yne**.

Infrared (IR) Spectroscopy of 1-Octyne

Wavenumber (cm <sup>-1</sup> )	Assignment
3313	C-H stretch (Alkyne)[2]
2957	Antisymmetric and symmetric C-H stretch (CH <sub>2</sub> ) [2]
2932	Antisymmetric and symmetric C-H stretch (CH <sub>2</sub> , CH <sub>3</sub> )[2]
2860	Antisymmetric and symmetric C-H stretch (CH <sub>2</sub> , CH <sub>3</sub> )[2]
2119	C≡C stretch[2]
629	H-C≡C bend[2]

### <sup>1</sup>H NMR Spectroscopy of 1-Octyne

Predictive data for the proton NMR of 1-octyne suggests characteristic shifts for the protons adjacent to the triple bond.

Note: Experimental <sup>1</sup>H NMR data for **oct-1-en-6-yne** is not currently available in the searched literature. The spectrum would be expected to show signals corresponding to the vinyl protons of the double bond, the methyl group adjacent to the triple bond, and the methylene groups of the aliphatic chain.

## Synthesis and Applications

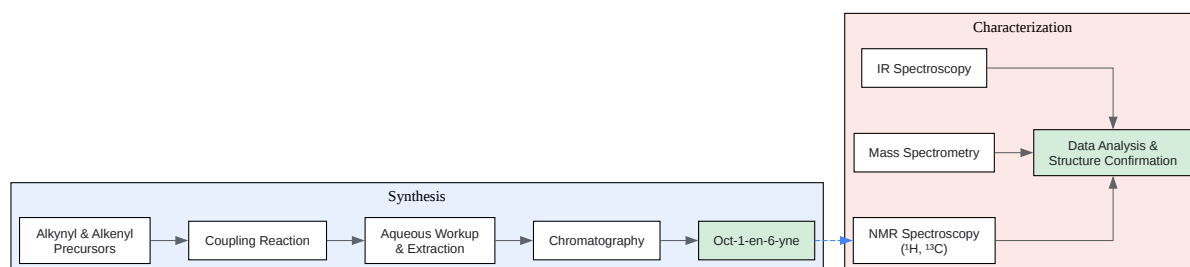
Detailed, peer-reviewed synthesis protocols specifically for **oct-1-en-6-yne** are not extensively documented in readily accessible literature. However, general methods for the synthesis of enynes are well-established in organic chemistry. These often involve coupling reactions between an organometallic reagent containing an alkyne and a halide containing an alkene, or vice-versa.

The unique structural motif of an isolated double and triple bond within an eight-carbon chain makes **oct-1-en-6-yne** a potentially valuable building block in organic synthesis. Such molecules can undergo a variety of selective transformations at either the alkene or the alkyne functionality, or through reactions that involve both moieties, such as ene-yne metathesis.

While direct applications in drug development or signaling pathway research have not been identified in the current literature search, its potential as a precursor for more complex molecules suggests its utility for medicinal chemists and researchers in the life sciences. The synthesis of novel heterocyclic compounds or carbocyclic frameworks could be envisioned using **oct-1-en-6-yne** as a starting material.

## Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and characterization of a compound like **oct-1-en-6-yne**, highlighting the key stages from precursor selection to final product analysis.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Oct-1-en-6-yne | C<sub>8</sub>H<sub>12</sub> | CID 13759020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oct-1-yne [applets.kcvs.ca]
- To cite this document: BenchChem. ["Oct-1-en-6-yne" IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14322320#oct-1-en-6-yne-iupac-name-and-cas-number]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)